molecular formula C12H10FN3O B2922005 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide CAS No. 1154153-05-5

3-amino-4-fluoro-N-(pyridin-3-yl)benzamide

Cat. No.: B2922005
CAS No.: 1154153-05-5
M. Wt: 231.23
InChI Key: JYUDBRJEYKWBOU-UHFFFAOYSA-N
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Description

3-amino-4-fluoro-N-(pyridin-3-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group at the 3-position, a fluorine atom at the 4-position, and a pyridin-3-yl group attached to the nitrogen atom of the amide

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation or activity of the target, thereby altering its function.

Biochemical Pathways

Related compounds have been shown to exhibit a broad spectrum of biological properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide may also influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 23123 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have been shown to exhibit significant activity against various human cancer cell lines , suggesting that this compound may also have potent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of 3-bromo-4-nitropyridine N-oxide, which is then converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . This intermediate can be further reacted with 3-amino-4-fluorobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-fluoro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-amino-4-fluoro-N-(pyridin-3-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-aminopyridine: Shares the fluorine and amino substitutions but lacks the benzamide core.

    4-fluoro-N-(pyridin-3-yl)benzamide: Similar structure but without the amino group at the 3-position.

    3-amino-4-fluorobenzamide: Lacks the pyridin-3-yl group.

Uniqueness

3-amino-4-fluoro-N-(pyridin-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the fluorine atom and the pyridin-3-yl group can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-amino-4-fluoro-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUDBRJEYKWBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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